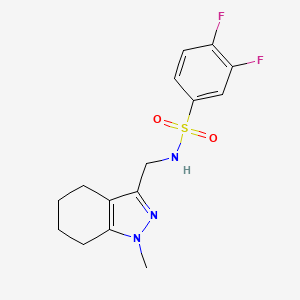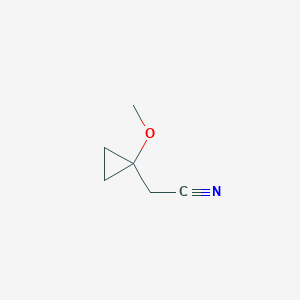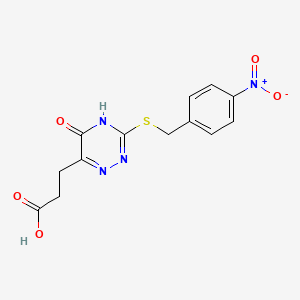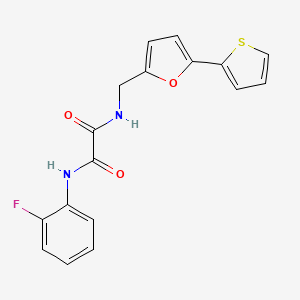![molecular formula C20H14F3N3O3 B2387251 1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326831-20-2](/img/structure/B2387251.png)
1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one” is a chemical compound with the molecular formula C20H14F3N3O3 . It has an average mass of 401.339 Da and a monoisotopic mass of 401.098724 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a trifluoromethoxy group attached to a phenyl ring, a 1,2,4-oxadiazole ring, and a quinolinone ring .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Novel quinolinone derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antioxidant activities. Some compounds have shown promising results, surpassing standard antioxidants in efficacy. This suggests potential applications in developing new antioxidant agents for therapeutic or industrial purposes (Hassan, Abdel‐kariem, & Ali, 2017).
Antimicrobial and Antifungal Activities
Research on trifluoromethyl quinoline derivatives has demonstrated significant antimicrobial and antifungal activities. These compounds have shown efficacy against various microorganisms, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. Such findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents, possibly offering new treatments for infections resistant to conventional drugs (Garudachari et al., 2014).
Molecular Structure and Spectroscopic Characterization
Theoretical and experimental studies on similar quinolinone compounds have provided insights into their molecular structure and spectroscopic properties. These studies are essential for understanding the chemical behavior and reactivity of these compounds, paving the way for their application in various fields, including materials science and drug design (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer Activities
Quinoxaline-oxadiazole hybrids, structurally related to the compound , have shown promising results in antimicrobial and antiprotozoal testing. These compounds' effectiveness, particularly against Trypanosoma cruzi, suggests potential applications in treating diseases caused by protozoan pathogens. Moreover, the in vivo assessment of these hybrids underscores their potential as leads for developing new antiprotozoal and possibly anticancer drugs (Patel et al., 2017).
Novel Synthetic Methods and Drug Development
The development of new synthetic methods for quinolinone derivatives, including the target compound, has significant implications for drug development. Efficient and environmentally friendly synthetic routes can facilitate the production of these compounds at a larger scale, essential for their pharmaceutical applications (Yang et al., 2013).
Propriétés
IUPAC Name |
1,6-dimethyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-29-19)12-4-6-13(7-5-12)28-20(21,22)23/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCSRLTJYEJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)
![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)

![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)
![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)


![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)
![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)